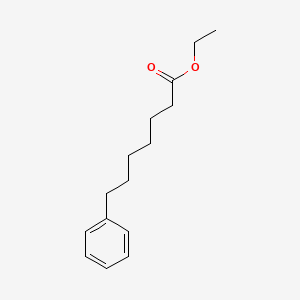
Ethyl 7-phenylheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-phenylheptanoate is an organic compound with the molecular formula C15H22O2. It is an ester, characterized by the presence of an ethyl group attached to the oxygen atom of the ester functional group, and a phenyl group attached to the heptanoate chain. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 7-phenylheptanoate can be synthesized through the esterification of 7-phenylheptanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion and remove water formed during the process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming carboxylic acids or ketones depending on the oxidizing agent used.
Reduction: Reduction of this compound can lead to the formation of alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Formation of 7-phenylheptanoic acid or 7-phenylheptanone.
Reduction: Formation of 7-phenylheptanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 7-phenylheptanoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of ethyl 7-phenylheptanoate involves its interaction with various molecular targets and pathways. As an ester, it can be hydrolyzed by esterases to produce 7-phenylheptanoic acid and ethanol. The phenyl group can interact with aromatic receptors, while the heptanoate chain can influence the compound’s hydrophobic interactions and membrane permeability.
Comparison with Similar Compounds
Ethyl 7-oxo-7-phenylheptanoate: Similar structure but with a ketone group instead of a hydrogen atom on the heptanoate chain.
Ethyl 7-hydroxy-7-phenylheptanoate: Contains a hydroxyl group instead of a hydrogen atom on the heptanoate chain.
Uniqueness: Ethyl 7-phenylheptanoate is unique due to its specific ester structure, which imparts distinct chemical reactivity and physical properties. Its combination of an ethyl ester and a phenyl group makes it particularly useful in various synthetic and industrial applications.
Properties
CAS No. |
134511-26-5 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
ethyl 7-phenylheptanoate |
InChI |
InChI=1S/C15H22O2/c1-2-17-15(16)13-9-4-3-6-10-14-11-7-5-8-12-14/h5,7-8,11-12H,2-4,6,9-10,13H2,1H3 |
InChI Key |
DCTOMVAFOAGKCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















